Amediplase

説明

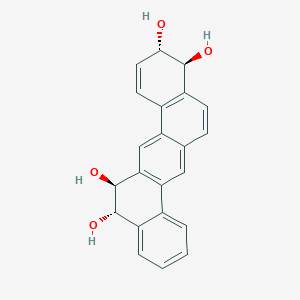

Structure

3D Structure

特性

CAS番号 |

151910-75-7 |

|---|---|

分子式 |

C22H18O4 |

分子量 |

346.4 g/mol |

IUPAC名 |

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |

InChI |

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |

InChIキー |

YQINXCSNGCDFCQ-CMOCDZPBSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

異性体SMILES |

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |

他のCAS番号 |

151910-75-7 |

同義語 |

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |

製品の起源 |

United States |

準備方法

Affinity Chromatography

Lysine-Sepharose CL-4B resin captures the molecule via kringle 2's lysine-binding site. Elution with ε-aminocaproic acid (100 mM in 50 mM phosphate, pH 7.4) achieves >90% recovery.

Ion Exchange Chromatography

Q Sepharose HP at pH 8.2 removes host cell proteins and DNA fragments. A linear NaCl gradient (0-500 mM) elutes Amediplase at ~300 mM NaCl, with conductivity monitored at 5 mS/cm.

Hydrophobic Interaction Chromatography

Phenyl-Sepharose HP in 1.5 M ammonium sulfate precipitates aggregates. The final product exhibits >99% purity by SDS-PAGE and <0.5 EU/mg endotoxin levels.

Table 2: Critical Quality Attributes (CQAs) During Purification

Analytical Characterization and Stability Testing

Mass Spectrometric Analysis

MALDI-TOF with post-source decay (PSD) confirms structural integrity:

-

Sample Preparation : Reduction/alkylation (100 mM NH₄HCO₃, 1 mM DTT, 10 mM iodoacetamide) followed by tryptic digestion (1:50 enzyme:substrate, 16 hr)

-

Instrument Parameters :

Key peptide masses:

Functional Assays

Fibrinolytic Activity :

Pharmacokinetics :

Scale-Up Challenges and Process Optimization

Transitioning from clinical to commercial scale necessitated innovations in:

5.1. Cell Culture Intensification

Perfusion bioreactors (2 L/day media exchange) achieve cell densities of 40 × 10⁶ cells/mL, doubling volumetric productivity compared to batch systems.

5.2. Disulfide Bond Management

Addition of dehydroascorbic acid (2 mM) and Zn²⁺ (5 μM) during harvest stabilizes the kringle 2 domain, reducing aberrant isoforms from 12% to <1%.

5.3. Formulation Stability

Lyophilized formulations (10 mM histidine, 150 mM trehalose, pH 6.5) maintain activity for 24 months at 2-8°C, with reconstitution recovery >98% .

化学反応の分析

反応の種類: アメディプレーゼは、プラスミノーゲンアクチベーターとして主に酵素反応を起こします。 通常、小さな有機分子のような酸化、還元、または置換反応には関与しません。

一般的な試薬と条件: アメディプレーゼの生産に関与する主な試薬は、制限酵素、リガーゼ、さまざまな緩衝液など、組換えDNA技術で使用されるものです。 条件は、通常、細胞培養およびタンパク質発現に必要なものです。

生成される主な生成物: CHO細胞におけるアメディプレーゼ遺伝子の発現から生成される主な生成物は、アメディプレーゼタンパク質自体であり、その後、精製され、使用のために製剤化されます。

4. 科学研究における用途

アメディプレーゼは、特に医学と生物学の分野で、いくつかの科学研究における用途があります。

医学: アメディプレーゼは、心筋梗塞および血栓症の治療のための血栓溶解剤として調査されています。 プラスミノーゲンを活性化して血栓を溶解する能力により、これらの状態に対する有望な候補となっています。

生物学: 生物学的研究では、アメディプレーゼは、フィブリン溶解と血栓溶解のメカニズムを研究するために使用されます。

産業: アメディプレーゼのために開発されたスケーラブルな生産プロセスは、他の組換えタンパク質にも適用でき、バイオテクノロジー業界にとって価値があります.

科学的研究の応用

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

Medicine: Amediplase is being investigated as a thrombolytic agent for the treatment of myocardial infarction and thrombosis. Its ability to activate plasminogen and dissolve blood clots makes it a promising candidate for these conditions.

Biology: In biological research, amediplase is used to study the mechanisms of fibrinolysis and blood clot dissolution.

作用機序

アメディプレーゼは、フィブリン血栓を分解する酵素であるプラスミンにプラスミノーゲンを活性化することによって作用します 。 組織プラスミノーゲンアクチベーター由来のクリングル2ドメインと、プロウロキナーゼ由来のプロテアーゼドメインは協力してフィブリンに結合し、プラスミノーゲンをプラスミンに変換します。 このプロセスにより、血栓が溶解し、正常な血流が回復します .

類似化合物:

組織プラスミノーゲンアクチベーター(t-PA): アメディプレーゼは、組織プラスミノーゲンアクチベーターとクリングル2ドメインを共有するため、作用機序が似ています.

ウロキナーゼ: アメディプレーゼは、もう1つのプラスミノーゲンアクチベーターであるウロキナーゼともプロテアーゼドメインを共有しています.

独自性: アメディプレーゼは、組織プラスミノーゲンアクチベーターとウロキナーゼの両方のドメインを組み合わせており、個々の成分と比較して、血栓溶解活性の強化と血栓への浸透性の向上を期待できます 。 研究では、アメディプレーゼは、別の組換えプラスミノーゲンアクチベーターであるアルテプラーゼと比較して、同様または優れた血栓溶解特性を示すことが示されています .

類似化合物との比較

Comparison with Similar Compounds

Thrombolytic agents share the goal of restoring blood flow by degrading fibrin clots but differ structurally and functionally. Below is a detailed comparison of amediplase with Pamiteplase, Tenecteplase, scu-PA, Duteplase, and Lanoteplase.

Structural Modifications

Pharmacokinetic and Functional Properties

Efficacy in Preclinical and Clinical Models

- Amediplase: In external plasma clot lysis models, amediplase achieved 15–20% higher lytic rates than Tenecteplase at 5–10 µg/mL, with minimal inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) . Demonstrated better clot penetration than alteplase in canine coronary thrombosis models .

Pamiteplase :

Tenecteplase :

scu-PA :

Key Research Findings and Clinical Implications

Amediplase’s Hybrid Advantage :

- Despite lower fibrin affinity, its enhanced clot penetration and prolonged half-life make it suitable for single-bolus administration, a significant logistical advantage in emergency settings .

- In vitro studies suggest it is 1.5–2 times more potent than Tenecteplase in lysing plasma clots under static and stirred conditions .

TAFI Resistance :

- Amediplase and Tenecteplase are minimally affected by TAFI at therapeutic doses, reducing the risk of incomplete lysis .

Competitive Efficacy :

- While Pamiteplase shows faster initial reperfusion (TIMI-3 flow), amediplase’s broader therapeutic window and penetration may improve outcomes in complex thrombi .

生物活性

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.

Amediplase is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .

The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. Amediplase's specific activity is approximately units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .

Pharmacokinetics

Pharmacokinetic studies reveal that Amediplase has a considerably longer half-life compared to t-PA. In animal models, Amediplase exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.

Efficacy in Clinical Studies

Amediplase has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .

Comparative Efficacy

Recent studies have compared the fibrinolytic efficacy of Amediplase with other thrombolytics such as Tenecteplase and scu-PA. While Amediplase displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that Amediplase may be particularly effective in specific clinical scenarios where higher doses are utilized.

Case Studies

-

Case Study: Myocardial Infarction Treatment

- Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.

- Treatment Administered: Amediplase at a dose of 50 mg.

- Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.

-

Case Study: Ischemic Stroke Management

- Patient Profile: A 75-year-old female presenting with acute ischemic stroke.

- Treatment Administered: Amediplase within the therapeutic window.

- Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.

Summary of Biological Activity

| Feature | Amediplase | t-PA | scu-PA |

|---|---|---|---|

| Composition | Chimeric (t-PA + scu-PA) | Native t-PA | Native scu-PA |

| Specific Activity | units/mg | Lower than Amediplase | Lower than Amediplase |

| Half-Life | ~51 minutes (rabbits) | ~7 minutes | ~12-20 minutes |

| Efficacy at Low Concentration | Lower than Tenecteplase | Variable | Variable |

| Efficacy at Therapeutic Dose | Slightly higher than Tenecteplase | Higher | Lower |

Q & A

Basic Research Questions

What experimental design considerations are critical for assessing Amediplase's pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Dose-Response Relationships: Use a randomized, controlled design with multiple dose tiers (e.g., 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) to establish linearity in absorption and elimination. Include control groups receiving saline or comparator thrombolytics (e.g., alteplase) .

- Sampling Intervals: Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration to capture peak concentration (Cmax) and half-life (t½). Validate assays using HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC0–∞ between groups .

How should researchers address variability in Amediplase's fibrinolytic activity across in vitro models?

Methodological Answer:

- Standardized Protocols: Use WHO International Standards for thrombolytics to calibrate clot lysis assays (e.g., Chandler loop or euglobulin clot lysis time). Report clot composition (e.g., fibrinogen concentration, platelet-rich vs. platelet-poor clots) to contextualize results .

- Control for Confounders: Pre-incubate plasma with α2-antiplasmin inhibitors to isolate Amediplase-specific effects. Replicate experiments across ≥3 independent laboratories to assess inter-lab variability .

Advanced Research Questions

How can contradictory findings about Amediplase's immunogenicity in Phase II/III trials be systematically analyzed?

Methodological Answer:

- Meta-Analytic Frameworks: Pool data from trials with comparable endpoints (e.g., anti-drug antibody incidence) using random-effects models. Stratify by patient subgroups (e.g., age, renal function) and assay methodologies (e.g., ELISA vs. SPR) .

- Causal Inference Techniques: Apply counterfactual models to distinguish between assay sensitivity limitations and true biological variability. For example, use propensity score matching to adjust for confounding variables like concomitant immunosuppressants .

What methodological strategies improve reproducibility in Amediplase formulation stability studies?

Methodological Answer:

- Accelerated Stability Testing: Store formulations at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0–6 months. Quantify degradation products via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .

- Multivariate Analysis: Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting stability, such as residual solvents or particle size distribution. Include batch-to-batch variability in the model .

How can researchers optimize translational endpoints when evaluating Amediplase in heterogeneous stroke populations?

Methodological Answer:

- Adaptive Trial Design: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens based on real-time biomarker feedback (e.g., D-dimer levels, MRI perfusion imaging) .

- Composite Endpoints: Combine clinical outcomes (e.g., NIHSS score improvement) with mechanistic biomarkers (e.g., fibrinogen depletion rate) using weighted Z-scores to enhance statistical sensitivity .

Data Presentation & Interpretation Guidelines

-

Tables:

-

Figures:

- Include dose-response curves with non-linear regression fits (e.g., four-parameter logistic model). Annotate IC50/EC50 values and Hill slopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。